molecular formula C23H19Cl2N3O2S2 B11074343 N-(4-chlorophenyl)-2-{1-(4-chlorophenyl)-5-oxo-3-[2-(thiophen-2-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide

N-(4-chlorophenyl)-2-{1-(4-chlorophenyl)-5-oxo-3-[2-(thiophen-2-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide

Cat. No.: B11074343
M. Wt: 504.5 g/mol
InChI Key: UWFOHEZHYZKYJB-UHFFFAOYSA-N
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Description

N~1~-(4-CHLOROPHENYL)-2-{1-(4-CHLOROPHENYL)-5-OXO-3-[2-(2-THIENYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes chlorophenyl and thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-CHLOROPHENYL)-2-{1-(4-CHLOROPHENYL)-5-OXO-3-[2-(2-THIENYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the base-catalyzed intramolecular cyclization of aminoacetylenic ketones. This process can be carried out under mild reaction conditions, often using palladium/copper-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of advanced catalytic systems and continuous flow reactors can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-CHLOROPHENYL)-2-{1-(4-CHLOROPHENYL)-5-OXO-3-[2-(2-THIENYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dechlorinated or hydrogenated compounds.

Scientific Research Applications

N~1~-(4-CHLOROPHENYL)-2-{1-(4-CHLOROPHENYL)-5-OXO-3-[2-(2-THIENYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(4-CHLOROPHENYL)-2-{1-(4-CHLOROPHENYL)-5-OXO-3-[2-(2-THIENYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(4-CHLOROPHENYL)-2-{1-(4-CHLOROPHENYL)-5-OXO-3-[2-(2-THIENYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE is unique due to its specific structural features, which include the presence of both chlorophenyl and thienyl groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C23H19Cl2N3O2S2

Molecular Weight

504.5 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-5-oxo-2-sulfanylidene-3-(2-thiophen-2-ylethyl)imidazolidin-4-yl]acetamide

InChI

InChI=1S/C23H19Cl2N3O2S2/c24-15-3-7-17(8-4-15)26-21(29)14-20-22(30)28(18-9-5-16(25)6-10-18)23(31)27(20)12-11-19-2-1-13-32-19/h1-10,13,20H,11-12,14H2,(H,26,29)

InChI Key

UWFOHEZHYZKYJB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCN2C(C(=O)N(C2=S)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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